molecular formula C4H7NS B14025356 3,4-dihydro-2H-1,4-thiazine

3,4-dihydro-2H-1,4-thiazine

Cat. No.: B14025356
M. Wt: 101.17 g/mol
InChI Key: NARLFVSETWHKRP-UHFFFAOYSA-N
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Description

3,4-Dihydro-2H-1,4-thiazine is a saturated dihydro derivative of the 1,4-thiazine heterocycle, a structure of significant interest in synthetic and medicinal chemistry . This compound serves as a versatile synthetic intermediate and a valuable precursor for constructing more complex nitrogen- and sulfur-containing molecules . The 1,4-thiazine core, and by extension its dihydro forms, is a privileged scaffold found in various compounds with biological activity . Researchers utilize this compound in the development of novel synthetic methodologies; for instance, it can be efficiently constructed via regioselective rhodium-catalyzed [3+3] cycloaddition of thiiranes with 1-sulfonyl-1,2,3-triazoles . Its derivatives are present in a range of biologically active molecules and natural products, underscoring its importance in pharmaceutical research and drug discovery . This product is intended for research purposes in laboratory settings. For Research Use Only. Not for diagnostic, therapeutic, or any other human or veterinary use. Please inquire for custom synthesis and bulk ordering options.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H7NS

Molecular Weight

101.17 g/mol

IUPAC Name

3,4-dihydro-2H-1,4-thiazine

InChI

InChI=1S/C4H7NS/c1-3-6-4-2-5-1/h1,3,5H,2,4H2

InChI Key

NARLFVSETWHKRP-UHFFFAOYSA-N

Canonical SMILES

C1CSC=CN1

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4 Dihydro 2h 1,4 Thiazines and Their Functionalized Derivatives

Cyclization and Annulation Reactions

Cyclization and annulation reactions represent fundamental approaches to the synthesis of 3,4-dihydro-2H-1,4-thiazines, involving the formation of the heterocyclic ring from acyclic or simpler cyclic precursors.

Condensation Reactions with Dicarbonyl Compounds and Aminothiophenols

A well-established method for constructing the 1,4-benzothiazine framework involves the condensation of 2-aminothiophenols with 1,3-dicarbonyl compounds. nih.govcbijournal.com This reaction typically proceeds through an oxidative cyclocondensation mechanism. cbijournal.comrasayanjournal.co.inresearchgate.net The process is believed to initiate with the oxidation of 2-aminothiophenol (B119425) to its corresponding disulfide, which then undergoes cyclocondensation with the 1,3-dicarbonyl compound to yield the desired 1,4-benzothiazine. rasayanjournal.co.in Various oxidizing agents can be employed to facilitate this transformation. For instance, the use of m-chloroperbenzoic acid (m-CPBA) or 2-iodoxybenzoic acid (2-IBX) in acetonitrile (B52724) has proven effective. rasayanjournal.co.in Additionally, baker's yeast has been utilized as a biocatalyst for the oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds in methanol, offering a greener synthetic route. nih.gov

The reaction conditions can be tuned to favor the formation of the desired products. For example, condensation of 2-aminothiophenols with 1,3-dicarbonyl compounds under solvent-free conditions has been reported. cbijournal.com Furthermore, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent can facilitate the condensation and subsequent oxidative cyclization. cbijournal.com

Multi-component Annulation Strategies

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules from simple starting materials in a single step, adhering to the principles of atom and step economy. Several MCRs have been developed for the synthesis of 3,4-dihydro-2H-1,4-thiazine derivatives.

One notable example is the one-pot, three-component reaction of 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones. rsc.orgresearchgate.net This reaction, often catalyzed by an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO), provides a convenient route to a variety of 3,4-dihydro-2H-1,4-benzo[b]thiazines in good to excellent yields. rsc.orgresearchgate.netrsc.org The scope of this reaction is broad, accommodating various aromatic aldehydes with both electron-withdrawing and electron-donating substituents, as well as different α-halogenated ketones. rsc.org

Another strategy involves the catalyst-free [3+3] annulation between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines. rsc.org This method allows for the regioselective and stereospecific preparation of functionalized 3,4-dihydro-2H-1,4-thiazines under mild conditions. rsc.org The regioselectivity of this domino reaction, which proceeds via an SN2 ring-opening/N-Michael addition cyclization/retro-Michael addition/pyridine (B92270) extrusion sequence, is significantly influenced by the substituents on the aziridine (B145994) ring. rsc.org A formal (3+3) annulation has also been achieved between α-enolic dithioesters and 1,3,5-triazinanes under thermal conditions, offering a catalyst- and additive-free synthesis of 3,4-dihydro-2H-1,3-thiazines. acs.org

Oxidative Cyclocondensation Protocols

Oxidative cyclocondensation is a key strategy for the synthesis of 1,4-benzothiazines, often involving the reaction of 2-aminothiophenols with various coupling partners in the presence of an oxidizing agent. As mentioned earlier, the reaction with 1,3-dicarbonyl compounds is a prominent example. cbijournal.comrasayanjournal.co.inresearchgate.net The choice of oxidant plays a crucial role in the efficiency of the reaction. While DMSO can be used, other oxidants like m-CPBA and 2-IBX have been shown to provide high yields in shorter reaction times. rasayanjournal.co.in

The mechanism generally involves the in-situ formation of a disulfide from 2-aminothiophenol, which then reacts with the dicarbonyl compound. rasayanjournal.co.in This approach has been successfully applied to synthesize a range of substituted 1,4-benzothiazines. cbijournal.comresearchgate.net

Catalytic Approaches in Thiazine (B8601807) Synthesis

Catalysis offers a powerful means to achieve highly efficient and selective syntheses of 3,4-dihydro-2H-1,4-thiazines. Both transition-metal catalysis and organocatalysis have been successfully employed to construct this heterocyclic system.

Transition-Metal Catalysis (e.g., Rhodium, Palladium, Copper)

Transition metals, owing to their diverse reactivity, have been extensively used to catalyze the formation of C-S and C-N bonds, which are crucial steps in thiazine synthesis.

Rhodium Catalysis: Rhodium catalysts have been employed in the synthesis of 1,2-benzothiazines through a domino C-H activation/cyclization/elimination process starting from S-aryl sulfoximines and pyridotriazoles. acs.org This method allows for the formation of a variety of 1,2-benzothiazines with good regioselectivity and functional group tolerance. acs.org Rhodium-catalyzed annulation reactions of S-aryl sulfoximines with diazo compounds also provide a regioselective route to 1,2-benzothiazines. nih.gov Furthermore, rhodium(III)-catalyzed (4+2) annulation of benzamides with methyl 2-chloroacrylate (B1238316) has been developed for the synthesis of isoquinolone scaffolds, and this methodology has been extended to produce valuable 1,2-benzothiazine derivatives. nih.gov

Palladium Catalysis: Palladium catalysis has proven effective for the synthesis of 1,4-benzothiazine derivatives. A notable method involves a palladium-catalyzed double C-S bond formation using sodium thiosulfate (B1220275) (Na2S2O3) as a sulfur source. nih.govacs.org This protocol provides an efficient route to substituted 1,4-benzothiazines. nih.gov Palladium-catalyzed reactions have also been utilized in the synthesis of alkenylated dihydro-1,4-thiazines through a Fujiwara-Morita type reaction. rsc.org Additionally, a palladium-copper catalyzed procedure has been developed for the synthesis of (E)-2-alkyl(aryl)idene-3,4-dihydro-2H-1,4-benzothiazines. acs.org

Copper Catalysis: Copper catalysts are widely used in C-S bond formation reactions due to their low cost and toxicity. acs.org A copper-catalyzed three-component tandem reaction of terminal alkynes, 2-iodo/bromophenyl isothiocyanates, and aqueous ammonia (B1221849) has been developed for the synthesis of 1,4-benzothiazines. acs.org In another approach, copper-catalyzed three-component synthesis of substituted benzo[e]pyrazolo-[1,5-c] rsc.orgnih.govthiazines has been achieved from 1-(2-halophenyl)-3-alkylprop-2-yn-1-ones, hydrazine (B178648) hydrochloride, and β-oxodithioesters. thieme-connect.com Interestingly, in some copper-catalyzed reactions for the synthesis of benzo[e]pyrazolo[1,5-c] rsc.orgnih.govthiazine derivatives from β-oxodithioesters and 3-(2-bromoaryl)-1H-pyrazoles, the β-oxodithioesters can act as both a substrate and a ligand. acs.orgnih.gov

Catalyst SystemReactantsProductKey FeaturesReference
Rh(II) acetateS-aryl sulfoximines, Pyridotriazoles1,2-BenzothiazinesDomino C-H activation/cyclization/elimination acs.org
Pd(OAc)₂, Na₂S₂O₃Aryl halides1,4-BenzothiazinesDouble C-S bond formation nih.govacs.org
CuITerminal alkynes, 2-halophenyl isothiocyanates, Ammonia1,4-BenzothiazinesThree-component tandem reaction acs.org
CuIβ-oxodithioesters, 3-(2-bromoaryl)-1H-pyrazolesBenzo[e]pyrazolo[1,5-c] rsc.orgnih.govthiazinesβ-oxodithioester acts as both substrate and ligand acs.orgnih.gov

Organocatalysis (e.g., DABCO-mediated reactions)

Organocatalysis has gained significant attention as a sustainable and metal-free alternative for the synthesis of heterocyclic compounds. 1,4-Diazabicyclo[2.2.2]octane (DABCO), a readily available and inexpensive tertiary amine, has proven to be an effective catalyst for the synthesis of this compound derivatives.

A prominent example is the DABCO-catalyzed one-pot, three-component condensation reaction of 2-aminobenzenethiol, aromatic aldehydes, and α-halogenated ketones. rsc.orgresearchgate.netrsc.org This method provides access to a wide range of 3,4-dihydro-2H-1,4-benzo[b]thiazines in good to excellent yields under mild reaction conditions. rsc.orgrsc.org The reaction proceeds efficiently in the presence of a base like potassium carbonate and a suitable solvent such as acetonitrile. rsc.orgrsc.org The proposed mechanism involves a DABCO-catalyzed cascade process. rsc.org

CatalystReactantsProductReaction ConditionsYieldReference
DABCO (20 mol%)2-Aminobenzenethiol, Aromatic Aldehydes, α-Halogenated Ketones3,4-Dihydro-2H-1,4-benzo[b]thiazinesK₂CO₃, CH₃CN, 80 °C, 8 hGood to excellent rsc.orgresearchgate.netrsc.org

Biocatalytic Transformations (e.g., Yeast-catalyzed reactions)

Biocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective reaction conditions. The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), has been successfully applied to the synthesis of 1,4-benzothiazines, a key subset of the this compound family.

Researchers have developed an economical and efficient protocol for the synthesis of 1,4-benzothiazines through the oxidative cycloaddition of 2-aminobenzothiols and 1,3-dicarbonyl compounds using baker's yeast as a biocatalyst. benthamopen.comcbijournal.com This reaction proceeds at ambient temperature in methanol, yielding the desired products in moderate to good yields (51–82%). cbijournal.comnih.gov The yeast cells are believed to facilitate the reaction by providing enzymes that catalyze the condensation process. benthamopen.comopenmedicinalchemistryjournal.com This method is often enhanced by the use of ultrasonic irradiation, which can accelerate the reaction by disrupting the yeast cells and promoting the release of enzymes. benthamopen.comnih.govopenmedicinalchemistryjournal.com

More recently, the focus has expanded to using isolated and immobilized enzymes for more controlled transformations. For instance, a bienzymatic system has been integrated into a continuous-flow reactor for the biocatalytic reduction of 5-methyl-3,6-dihydro-2H-1,4-thiazine. acs.org This system achieved over 90% conversion with a residence time of 30 minutes, demonstrating high efficiency and producing space-time yields up to 14.3 g L⁻¹ h⁻¹. acs.org

Stereoselective and Regioselective Synthetic Pathways

The control of stereochemistry and regiochemistry is paramount in the synthesis of functionalized heterocyclic compounds. Several advanced methods have been developed to achieve high selectivity in the formation of the this compound ring.

A notable regioselective and stereospecific [3+3] annulation reaction has been developed between pyridinium 1,4-zwitterionic thiolates and aziridines. rsc.org This catalyst-free method proceeds under mild conditions and allows for the enantio-retained preparation of functionalized 3,4-dihydro-2H-1,4-thiazines. The regioselectivity of this reaction is significantly influenced by the substituents present on the aziridine ring. rsc.org

Another highly regio- and stereoselective pathway involves a palladium-copper catalyzed reaction. acs.org This method is used for the synthesis of (E)-2-alkyl(aryl)idene-3,4-dihydro-2H-1,4-benzothiazines from S-[2-(N-prop-2'-ynyl)aminophenyl]-N,N-dimethylthiocarbamate and aryl iodides. acs.org

Furthermore, a three-component, transition-metal-free aerobic method has been demonstrated for the facile generation of iminobenzo-1,4-thiazines with good to moderate yields. nih.gov A one-pot, three-component reaction catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) also provides an efficient route to a series of 3,4-dihydro-2H-1,4-benzo[b]thiazines in good to excellent yields. researchgate.net

Reductive ring-expansion reactions of cyclic ketoximes fused to aromatic rings using diisobutylaluminum hydride (DIBALH) have been shown to regioselectively produce various heterocycles, including 3,4-dihydro-2H-benzo[b] rsc.orgnih.govoxazine, a structurally related compound. acs.org

Combinatorial Chemistry and Parallel Synthesis of Thiazine Libraries

Combinatorial chemistry and parallel synthesis are powerful strategies for the rapid generation of large libraries of related compounds for high-throughput screening. An efficient liquid-phase parallel synthesis approach has been developed for creating combinatorial libraries of substituted 6-carbamoyl-3,4-dihydro-2H-benzo rsc.orgnih.govthiazines. nih.govacs.orgacs.org

This methodology starts with commercially available materials like 4-chloro- and 4-fluoro-3-nitrobenzoates and employs a sequence of reactions with high substituent tolerance. nih.govacs.org The use of simple manual techniques for parallel reactions, combined with straightforward workup and purification procedures, allows for the generation of final products with high purity without the need for chromatographic purification. acs.orgacs.org This approach has been successfully adapted for the semi-automatic synthesis of over 2,600 novel 2H-benzo rsc.orgnih.govthiazine-6-carboxylic acid amides using specialized CombiSyn synthesizers. nih.govacs.org The resulting 3,4-dihydro-2H-1,4-benzothiazine scaffolds can be further diversified, for example, through the oxidation of the sulfur atom to form the corresponding sulfoxides. acs.orgacs.org

Green Chemistry Principles in Thiazine Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Performing reactions without a solvent or in an environmentally benign solvent like water is a core tenet of green chemistry. Several solvent-free methods for the synthesis of 1,4-benzothiazine derivatives have been reported.

One such method involves the oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyl compounds using a catalytic amount of hydrazine hydrate (B1144303). nih.gov This reaction proceeds rapidly (10 minutes) and provides high yields (83–96%) of 2,3-disubstituted-1,4-benzothiazines without the need for a solvent. nih.gov Another approach uses hydrazine hydrate to oxidize 2-aminobenzenthiol to its disulfide in situ, which then undergoes cyclocondensation with diketones or ketoesters under solvent-free conditions. openmedicinalchemistryjournal.com Additionally, an iron-catalyzed, microwave-promoted synthesis of benzo[b] rsc.orgnih.govthiazine-4-carbonitrile has been achieved under solvent-free conditions. nih.gov

Microwave irradiation has become a popular energy source in organic synthesis for its ability to dramatically reduce reaction times, increase yields, and improve product purity. vietnamjournal.rujmaterenvironsci.com

The synthesis of 4H-1,4-benzothiazines has been achieved by reacting 2-aminobenzothiols with β-ketoesters or β-diketones on a basic alumina (B75360) support under microwave irradiation. benthamopen.comcbijournal.comnih.gov This dry media synthesis is completed within minutes (6-11 min) and gives yields ranging from 69-85%. nih.gov Microwave assistance has also been crucial in the synthesis of 4H-1,4-benzothiazines via the coupling of 2-amino-5-chlorophenyl disulfide and ethyl acetylenecarboxylate, as it expedites the process and minimizes by-product formation. benthamopen.comopenmedicinalchemistryjournal.com Furthermore, microwave heating has been successfully applied to the final step in the synthesis of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides. nih.gov A one-pot synthesis of 4H-benzo rsc.orgnih.govthiazin-3-one and its 1,1-dioxo derivative also utilized microwave assistance to drive the reaction to completion. acs.org

The following table summarizes various microwave-assisted syntheses of thiazine derivatives.

ReactantsCatalyst/SupportProductYield (%)Time (min)Reference
2-Aminothiophenols, β-DiketonesBasic Alumina4H-1,4-Benzothiazines69-856-11 nih.gov
3-Arylamino-2-cyno-3-mercaptoacrylamides, Aromatic AldehydesLemon Juice6-Arylamino-5-cyano-2,3-dihydro-1,3-thiazin-4(1H)-ones70-96Few minutes jmaterenvironsci.com
2-Chlorobenzenthiols, Chloroacetyl chloride, Primary aminesNoneBenzo[b] rsc.orgnih.govthiazin-3(4H)-ones65-9215-20 researchgate.net

This table is interactive and can be sorted by clicking on the column headers.

Ultrasonic irradiation enhances chemical reactions through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, leading to faster reaction rates and higher yields.

This technique has been effectively combined with biocatalysis. The baker's yeast-catalyzed synthesis of 1,4-benzothiazines from 2-aminobenzenethiols and 1,3-dicarbonyls is significantly accelerated by ultrasonic irradiation. nih.govopenmedicinalchemistryjournal.comrjptonline.org Sonication at 20 KHz is believed to interfere with the yeast cells, promoting the rapid discharge of the necessary enzymes for the condensation process. benthamopen.comopenmedicinalchemistryjournal.comrjptonline.org

Ultrasound has also been employed in the synthesis of 1,3,4-thiadiazine derivatives. researchgate.net For example, the reaction of thiocarbohydrazide (B147625) with N-(thiazol-2-yl)acetamide and subsequent cyclization with phenacyl bromide were all carried out under ultrasonic irradiation at 70°C for 20 minutes per step. researchgate.net This eco-friendly, solvent-free approach provides an efficient route to these heterocyclic systems. researchgate.netresearchgate.net

Complex Reaction Systems Involving this compound Formation (e.g., Maillard-type reactions)

The formation of the this compound scaffold is a notable outcome in several complex multi-component reaction systems, particularly those of significance in food chemistry, such as the Maillard reaction. These reactions involve intricate pathways where simple precursors assemble into more complex heterocyclic structures.

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a well-documented source of numerous flavor and aroma compounds, including derivatives of this compound. A key example is the formation of 5-acetyl-3,4-dihydro-2H-1,4-thiazine, a significant aroma compound. acs.orgnih.gov Studies involving the reaction of fructose (B13574) with cysteamine (B1669678) have demonstrated that the formation pathways of this thiazine derivative are highly dependent on the reaction conditions, especially the presence of water. agriculturejournals.czresearchgate.net

Labeling experiments using 2-¹³C-fructose have revealed divergent mechanisms under dry-heating versus aqueous (cooking) conditions. agriculturejournals.czresearchgate.net

Under dry-heating conditions , 5-(1-¹³C-acetyl)-3,4-dihydro-2H-1,4-thiazine is formed almost exclusively, with the labeled carbon from the fructose molecule being incorporated into the carbonyl carbon of the acetyl group. agriculturejournals.czresearchgate.net

Under cooking conditions (in the presence of water), the resulting 5-acetyl-3,4-dihydro-2H-1,4-thiazine is mostly unlabeled. agriculturejournals.czresearchgate.net This suggests an alternative pathway where the precursor is likely erythrulose, which may be generated from fructose through the loss of acetic acid. agriculturejournals.czresearchgate.netresearchgate.net

The pH of the reaction medium also significantly influences the yield of these compounds. acs.orgnih.gov In reactions between fructose and cysteamine, the formation of 5-acetyl-3,4-dihydro-2H-1,4-thiazine is suppressed at a pH below 5.0, with a maximum yield of approximately 1 mol% observed at a neutral pH of 7.0. acs.orgnih.gov

An aroma extract dilution analysis of the reaction between fructose and cysteamine in an aqueous buffer at 145°C identified 5-acetyl-3,4-dihydro-2H-1,4-thiazine as a key aroma compound among several others. acs.orgnih.gov

Table 1: Key Aroma Compounds Formed in Maillard-type Reaction of Fructose and Cysteamine

CompoundChemical Name
5-Acetyl-3,4-dihydro-2H-1,4-thiazine1-(3,4-Dihydro-2H-1,4-thiazin-5-yl)ethan-1-one
N-(2-mercaptoethyl)-1,3-thiazolidineN-(2-mercaptoethyl)-1,3-thiazolidine
4-Hydroxy-2,5-dimethyl-3(2H)-furanone4-Hydroxy-2,5-dimethyl-3(2H)-furanone
2-Acetyl-2-thiazoline1-(2-Thiazolin-2-yl)ethanone

Data sourced from references acs.orgnih.gov.

Beyond the Maillard reaction, other complex, multi-component strategies have been developed for the targeted synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines. One such approach involves the tunable reaction between N,N-dimethyl enaminones and β-aminoethanethiol. acs.orgnih.gov This system demonstrates how catalysts can direct the reaction pathway. In the absence of a catalyst, heating these reactants in water leads to tandem transamination and oxidative S-S coupling to produce enaminones with a disulfide structure. acs.org However, the introduction of a copper(I) iodide (CuI) catalyst selectively promotes a different pathway involving transamination and C(sp²)–H bond thiolation, affording this compound derivatives in good yields. acs.org

The reaction is typically performed by stirring the enaminone and β-aminoethanethiol in water at 70°C for 12 hours in the presence of the CuI catalyst. acs.org This method has been used to synthesize a variety of functionalized thiazines.

Table 2: Synthesis of Functionalized 3,4-Dihydro-2H-1,4-thiazines via CuI-Catalyzed Reaction

ProductR GroupYield (%)
(3,4-Dihydro-2H-1,4-thiazin-6-yl)(phenyl)methanonePhenyl73
(3,4-Dihydro-2H-1,4-thiazin-6-yl)(3-methoxyphenyl)methanone3-Methoxyphenyl74
(3,4-Dihydro-2H-1,4-thiazin-6-yl)(o-tolyl)methanoneo-Tolyl64
(3,4-Dihydro-2H-1,4-thiazin-6-yl)(4-nitrophenyl)methanone4-Nitrophenyl64
(3,4-Dihydro-2H-1,4-thiazin-6-yl)(naphthalen-2-yl)methanoneNaphthalen-2-yl73

Data sourced from references acs.orgnih.gov.

Another advanced synthetic route is the regioselective and stereospecific [3+3] annulation between pyridinium 1,4-zwitterionic thiolates and aziridines. rsc.org This catalyst-free method proceeds smoothly under mild conditions to produce highly functionalized 3,4-dihydro-2H-1,4-thiazines. rsc.org The reaction mechanism is a domino sequence involving an SN2 ring-opening, N-Michael addition cyclization, retro-Michael addition, and pyridine extrusion. rsc.org The regioselectivity of this annulation is significantly influenced by the nature of the substituents on the aziridine ring. rsc.org

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of the 3,4 Dihydro 2h 1,4 Thiazine Ring System

Oxidation Reactions Leading to Sulfoxide (B87167) and Sulfone Analogues

The sulfur atom in the 3,4-dihydro-2H-1,4-thiazine ring is susceptible to oxidation, allowing for the controlled synthesis of the corresponding sulfoxide and sulfone analogues. These oxidized derivatives are of significant interest as the change in the oxidation state of sulfur can modulate the molecule's steric and electronic properties.

Selective oxidation is a common strategy to access these compounds. The use of one equivalent of an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) typically yields the sulfoxide, while an excess of the oxidant leads to the formation of the sulfone (1,1-dioxide). rsc.orgrsc.org This stepwise oxidation provides a reliable route to both analogues. rsc.org For instance, functionalized 3,4-dihydro-2H-1,4-thiazines can be selectively oxidized with m-CPBA to furnish the corresponding biologically interesting sulfoxide and sulfone derivatives. rsc.orgscribd.com The synthesis of 3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide, a sulfur analog of benzoxazinones, often involves the oxidation of a sulfide (B99878) intermediate as a key step. evitachem.com Similarly, 1,1-dioxo-4H-1,4-benzothiazines can be readily prepared through the oxidation of the parent 4H-1,4-benzothiazines. scirp.org

ReactantOxidizing AgentProductReference(s)
Functionalized this compoundm-CPBA (1 equiv.)This compound-1-oxide rsc.org, rsc.org
Functionalized this compoundm-CPBA (>2 equiv.)This compound-1,1-dioxide rsc.org, rsc.org, scribd.com
3-Oxo-3,4-dihydro-2H-1,4-benzothiazine precursorOxidation3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxide evitachem.com

Alkylation and Acylation Processes at Nitrogen and Carbon Centers

The nitrogen atom of the this compound ring, being a secondary amine, is a primary site for alkylation and acylation reactions. These transformations are fundamental for introducing a wide variety of substituents, often to explore structure-activity relationships in medicinal chemistry.

N-alkylation is commonly achieved by reacting the thiazine (B8601807) with alkyl halides. clockss.org For example, 12(H)-quino[3,4-b] Current time information in Bangalore, IN.ontosight.aibenzothiazine derivatives can be N-alkylated at the thiazine nitrogen using aminoalkyl chlorides in an alkaline medium. nih.gov Similarly, N-alkylation of 2H-1,4-benzothiazin-3(4H)-ones is carried out with alkyl halides in the presence of a base such as sodium amide, sodium hydride, or sodium ethoxide. thieme-connect.de Acylation of the nitrogen atom in 3,4-dihydro-2H-1,4-benzothiazine has been shown to proceed smoothly without opening the thiazine ring. cdnsciencepub.comcdnsciencepub.com

While N-functionalization is more common, C-alkylation is also possible, particularly in activated systems. For instance, the 1,1-dioxide of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine undergoes C-alkylation at the C2 position when treated with alkyl halides. cdnsciencepub.comcdnsciencepub.com

SubstrateReagent(s)Site of FunctionalizationProduct TypeReference(s)
12(H)-Quino[3,4-b] Current time information in Bangalore, IN.ontosight.aibenzothiazineAminoalkyl chloride, NaOHNitrogenN-Aminoalkyl derivative nih.gov
2H-1,4-Benzothiazin-3(4H)-oneAlkyl halide, Base (NaH, NaOEt)NitrogenN-Alkyl derivative thieme-connect.de
3,4-Dihydro-2H-1,4-benzothiazineAcylating agentNitrogenN-Acyl derivative cdnsciencepub.com, cdnsciencepub.com
3-Oxo-3,4-dihydro-2H-1,4-benzothiazine 1,1-dioxideAlkyl halideCarbon (C2)C-Alkyl derivative cdnsciencepub.com, cdnsciencepub.com

Functional Group Interconversions and Derivatization (e.g., Carboxylic Acid Modifications)

The this compound scaffold can bear various functional groups that can be chemically modified to create new derivatives. A significant area of research involves the derivatization of thiazine rings bearing carboxylic acid functions, particularly at the C3 position. These modifications are often aimed at creating peptidomimetics or compounds with enhanced biological properties.

Derivatives of 4H-benzo[b] Current time information in Bangalore, IN.ontosight.aithiazine-3-carboxylic acid have been synthesized and coupled with amino acids. nih.gov However, the direct coupling can be challenging due to the low stability of the parent acid under both acidic and basic conditions. nih.gov A successful strategy involves a linear synthesis where the benzothiazine moiety is assembled from pyruvic acid attached to an amino acid. nih.gov Solid-phase synthesis has also been employed for the preparation of thiomorpholine-3-carboxylic acid derivatives from immobilized cysteine. acs.org The presence of carboxylic acid groups, as seen in this compound-3,5-dicarboxylic acid, imparts unique properties such as the ability to chelate metal ions. ontosight.ai

Starting MaterialReagent(s)TransformationProductReference(s)
4H-Benzo[b] Current time information in Bangalore, IN.ontosight.aithiazine-3-carboxylic acid derivativeAmino acidAmide couplingBenzothiazine-amino acid conjugate nih.gov
Immobilized Fmoc-Cys(Trt)-OHMulti-step solid-phase synthesisCyclization and derivatizationThiomorpholine-3-carboxylic acid derivative acs.org
2-Arylcarbonylmethyl substituted 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxidesN/A (Synthesis)Synthesis of derivativesVaried substituted acids nih.gov

Ring-Opening and Rearrangement Reactions

The 1,4-thiazine ring can undergo cleavage or rearrangement under specific conditions, leading to the formation of different heterocyclic or acyclic structures. These reactions provide pathways to novel molecular scaffolds and offer mechanistic insights into the stability of the thiazine ring.

Catalytic hydrogenation of 3-phenyl-2H-1,4-benzothiazine has been shown to result in a rearrangement, yielding 2-phenyl-2-methyl-2,3-dihydrobenzothiazole. colab.ws In contrast, reduction with lithium aluminium hydride preserves the ring system. colab.ws In some cases, the thiazine ring can be opened; for example, spiro pyridazinone derivatives of 2H-1,4-benzothiazin-3-ones are converted into 3-pyridazinone-4-carboxylic acid derivatives through the opening of the 1,4-thiazine ring. researchgate.net

Rearrangement reactions are also integral to certain synthetic routes toward thiazines. The aza-Piancatelli rearrangement, a tandem reaction involving furan-2-yl(phenyl)methanols and 2-aminothiophenol (B119425), is a powerful method for constructing 3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.ontosight.aithiazine derivatives. rsc.orgrsc.org Another example involves the Lewis acid-catalyzed rearrangement of cyclic α-azidosulfides, which can be converted into ring-expanded thiazine structures. cdnsciencepub.com

Reactivity at the Thiazine Ring Double Bonds

While the parent this compound is a saturated heterocycle, its unsaturated analogues and tautomeric forms, such as 2H-1,4-thiazine and 4H-1,4-thiazine, possess reactive C=C and C=N double bonds. The reactivity of these double bonds is characteristic of enamines and imines, respectively.

Spectroscopic evidence for N-unsubstituted 1,4-thiazines indicates a preference for the 2H-tautomeric form, which features both C=N and C=C bonds. thieme-connect.de The IR spectra of these compounds show characteristic stretching vibrations for these double bonds in the range of 1550–1640 cm⁻¹. thieme-connect.de The synthesis of compounds like (3,4-Dihydro-2H-1,4-thiazin-6-yl)methanone, which contains a double bond within the ring as part of an enaminone system, further highlights the existence and stability of such unsaturated derivatives. acs.orgnih.gov The reactivity of these double bonds can be harnessed for further functionalization, although specific examples for the simple this compound system are embedded within more complex synthetic sequences.

Tautomeric Equilibria and Their Chemical Implications

The 1,4-thiazine ring system can exist in several tautomeric forms, most notably the 2H- and 4H-tautomers for the monocyclic system. thieme-connect.de The position of the double bonds within the ring can significantly influence the molecule's reactivity and properties. For 1,4-thiazines that are unsubstituted at the nitrogen atom, the 2H-tautomer is generally considered to be the predominant form. thieme-connect.de The treatment of 3-phenyl-1,4-benzothiazine hydrobromide with an alkali has been shown to produce a mixture of the 3-phenyl-2H-1,4-benzothiazine and 3-phenyl-4H-1,4-benzothiazine tautomers. colab.ws

A striking example of tautomerism is found in the synthesis of certain 1,3-thiazine derivatives, where two different tautomers were isolated and characterized depending on the physical state. acs.org In solution, the 5,6-dihydro-4H-1,3-thiazine tautomer was observed, while in the crystalline state, the fully saturated 1,3-thiazinane (B8806883) isomer was identified by X-ray diffraction. acs.orgresearchgate.net This demonstrates that the energetic balance between tautomers can be subtle and influenced by intermolecular forces in the solid state. In more complex fused systems, such as 2,1-benzothiazine 2,2-dioxides, keto-enol tautomerism is also a key consideration, with the diketo form often being the most energetically favorable. nih.gov This tautomeric flexibility is a critical aspect of the chemical nature of thiazines, impacting their reaction pathways and potential for forming diverse structures.

Spectroscopic and Crystallographic Structural Elucidation of 3,4 Dihydro 2h 1,4 Thiazines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) atoms within the 3,4-dihydro-2H-1,4-thiazine scaffold.

In ¹H NMR spectroscopy , the chemical shifts and coupling constants of the protons provide a wealth of information about their chemical environment and spatial relationships. For instance, in various derivatives of this compound, the protons on the heterocyclic ring typically appear as multiplets in the aliphatic region of the spectrum. The protons on the methylene (B1212753) groups adjacent to the nitrogen and sulfur atoms (H-2 and H-3) often exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. Aromatic protons on fused benzene (B151609) rings or substituents are observed in the downfield region, with their multiplicity and coupling constants revealing the substitution pattern. rsc.orgrsc.orgacs.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives.

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
(3,4-Dihydro-2H-1,4-thiazin-6-yl)(phenyl)methanoneDMSO-d₆7.50 (s, 1H), 7.45–7.36 (m, 5H), 7.26 (d, J = 7.2 Hz, 1H), 3.51–3.48 (m, 2H), 2.84 (t, J = 4.8 Hz, 2H)189.3, 146.7, 140.4, 129.9, 128.5, 128.2, 100.5, 42.4, 23.0 acs.org
(3,4-Dihydro-2H-1,4-thiazin-6-yl)(p-tolyl)methanoneDMSO-d₆7.45 (s, 1H), 7.29–7.21 (m, 5H), 3.50–3.47 (m, 2H), 2.83 (t, J = 4.8 Hz, 2H), 2.34 (s, 3H)189.2, 146.3, 139.6, 137.5, 129.0, 128.4, 100.5, 42.3, 23.0, 21.4 acs.org
Dimethyl 2-phenyl-4-tosyl-3,4-dihydro-2H-1,4-thiazine-5,6-dicarboxylateCDCl₃7.87 (d, J = 8.4 Hz, 2H), 7.42-7.30 (m, 5H), 7.22-7.13 (m, 2H), 4.15 (dd, J = 14.4, 3.2 Hz, 1H), 3.9 (s, 3H), 3.88-3.79 (m, 4H), 2.95 (dd, J = 14.4, 10.8 Hz, 1H), 2.46 (s, 3H)164.5, 164.3, 145.4, 135.7, 134.8, 130.2, 129.5, 129.3, 129.1, 128.2, 128.1, 123.6, 53.3, 53.2, 49.4, 43.9, 21.8 rsc.org

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds. researchgate.net

Key vibrational modes include:

N-H stretching: In N-unsubstituted or N-acylated derivatives, the N-H stretching vibration typically appears in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the dihydrothiazine ring appear below 3000 cm⁻¹.

C=O stretching: For derivatives containing a carbonyl group, such as 3-oxo-3,4-dihydro-2H-1,4-thiazines, a strong C=O stretching band is observed in the range of 1650-1700 cm⁻¹.

C=C and C=N stretching: Aromatic C=C and C=N stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region.

C-N and C-S stretching: The C-N and C-S stretching vibrations are typically found in the fingerprint region of the spectrum, providing further evidence for the heterocyclic ring structure. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound derivatives, confirming their elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula. rsc.orgacs.orgnih.gov

The fragmentation patterns observed in the mass spectrum can offer insights into the structure of the molecule. Common fragmentation pathways for 3,4-dihydro-2H-1,4-thiazines may involve the cleavage of the heterocyclic ring, loss of substituents, or retro-Diels-Alder reactions, depending on the specific substitution pattern. The molecular ion peak ([M]⁺) or the protonated molecule peak ([M+H]⁺) is typically observed, confirming the molecular weight of the compound. rsc.orgacs.orgnih.gov

Electronic Spectroscopy (UV-Visible Spectroscopy) for Chromophore Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophoric systems. The UV-Vis spectra of this compound derivatives are influenced by the presence of aromatic rings and other conjugated systems. researchgate.netthieme-connect.de

The absorption bands in the UV-Vis spectrum correspond to π→π* and n→π* electronic transitions. For benzo-fused derivatives, the transitions associated with the benzene ring are typically observed. The position and intensity of these absorption maxima can be affected by the nature and position of substituents on the aromatic ring and the heterocyclic system. For example, an absorption in the region of 360–380 nm in the UV spectra of 3,5-diaryl-1,4-thiazines is attributed to the n→π∗ transition of the thiazine (B8601807) chromophore. thieme-connect.de

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and their packing in the crystal lattice. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure. rsc.orgnih.goviucr.orgresearchgate.net

X-ray crystallographic studies on various this compound derivatives have revealed detailed information about their solid-state conformations. rsc.orgnih.goviucr.orgresearchgate.net For instance, in some derivatives, the dihydrothiazine ring adopts specific conformations, and the substituents are oriented in particular spatial arrangements. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing, can also be elucidated from the crystal structure data. nih.govresearchgate.net

Table 2: Selected Crystallographic Data for a 3,4-Dihydro-2H-1,4-benzothiazin-3-one Derivative.

ParameterValueReference
Compound(2Z)-2-(2,4-dichlorobenzylidene)-4-nonyl-3,4-dihydro-2H-1,4-benzothiazin-3-one nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)16.1234 (4) nih.gov
b (Å)11.0123 (3) nih.gov
c (Å)13.5189 (4) nih.gov
β (°)108.341 (1) nih.gov
Volume (ų)2277.12 (11) nih.gov
Z4 nih.gov

Conformational Analysis of the Thiazine Ring (e.g., Twist-boat, Half-chair Conformations)

The six-membered dihydrothiazine ring is not planar and can adopt various conformations. The most common conformations are the twist-boat and half-chair . The specific conformation adopted by the ring is influenced by the nature and position of substituents, as well as by intermolecular forces in the solid state.

Computational and Theoretical Investigations of 3,4 Dihydro 2h 1,4 Thiazines

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is widely employed to calculate various molecular properties, including optimized geometries, vibrational frequencies, and energies associated with frontier molecular orbitals. scirp.orgnih.gov

The 3,4-dihydro-2H-1,4-thiazine ring is a non-planar, six-membered heterocycle. Its conformational behavior is a critical aspect of its structure and reactivity. DFT calculations are used to perform geometric optimization, which locates the lowest energy arrangement of atoms in the molecule. nih.gov For flexible rings like this, theoretical analysis can identify stable conformers and the energy barriers for conversion between them. researchgate.net

Studies on analogous heterocyclic systems, such as 4,4-dimethyl-3,4-dihydro-2H-1,4-thiasiline, reveal that the ring can adopt various conformations, often resembling the half-chair form of cyclohexene. researchgate.net Theoretical calculations have been essential in these cases, especially when conformational changes are too rapid to be observed on the NMR timescale, even at low temperatures. researchgate.net These computational analyses help determine the flexibility of the ring and the energetic favorability of different spatial arrangements. For instance, in related saturated heterocyclic systems, the preference for axial or equatorial positioning of substituents, influenced by phenomena like the anomeric effect, can be accurately modeled. mdpi.com

Table 1: Comparison of Calculated Ring Inversion Barriers for Heterocyclic Analogs This table illustrates how DFT is used to compare the conformational flexibility of different rings related to the thiazine (B8601807) structure.

CompoundRing Inversion Barrier (ΔG≠, kcal/mol)
Cyclohexene5.37
Cyclohexane10.3
4,4-dimethyl-3,4-dihydro-2H-1,4-thiasilineIntermediate (between its monoheterocyclic analogs)
Data derived from theoretical computational analysis as cited in related studies. researchgate.net

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgosf.io The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. derpharmachemica.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. researchgate.net A small energy gap generally indicates high chemical reactivity and polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations are a standard method for determining the energies of these orbitals and the resulting gap. derpharmachemica.com For thiazine derivatives, these calculations reveal how different substituents on the ring can modify the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties and reactivity. researchgate.net

Table 2: Representative FMO Data for Thiazole/Thiazine Derivatives from DFT Calculations This interactive table provides examples of how FMO energies and the HOMO-LUMO gap are calculated and what they signify for molecular reactivity.

MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Implication
Thiazoline Derivative 4d-5.618-1.1044.513More Reactive
Aspirin (for comparison)-7.785-2.1465.635Less Reactive
Data sourced from a DFT study on thiazoline-2-thione derivatives. mdpi.com

DFT calculations can predict the most likely sites for chemical reactions on a molecule. One common method is the analysis of the Molecular Electrostatic Potential (MEP) map. researchgate.net The MEP illustrates the charge distribution on the molecule's surface, using a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net

Electron-rich areas (red/yellow) are susceptible to electrophilic attack.

Electron-poor areas (blue/cyan) are susceptible to nucleophilic attack.

For thiazine derivatives, MEP analysis has shown that the regions around the sulfur and nitrogen atoms are key reactive sites. researchgate.net Specifically, the sulfur atom is often an electrophilic site, while the nitrogen atom acts as a nucleophilic site. researchgate.net Additionally, local reactivity descriptors like Fukui functions and the dual descriptor (Δf(r)) can be calculated to provide a more quantitative prediction of the sites for nucleophilic and electrophilic attack. researchgate.net

DFT is a powerful tool for elucidating the mechanisms of organic reactions. researchgate.netbeilstein-journals.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. beilstein-journals.org The path with the lowest activation energy barrier is considered the most probable mechanism.

This approach is used to understand reactions involving the formation or modification of heterocyclic rings like this compound. For example, in cycloaddition reactions, DFT can rationalize the observed stereochemical outcomes by comparing the activation energies of different approaches of the reacting molecules. researchgate.net These mechanistic insights are invaluable for optimizing reaction conditions and designing new synthetic routes to functionalized thiazine derivatives.

Aromaticity is a key concept related to molecular stability. The Harmonic Oscillator Model of Aromaticity (HOMA) index is a widely used geometric descriptor of aromaticity. researchgate.net It quantifies the degree of π-electron delocalization based on the variation of bond lengths within a ring compared to an ideal aromatic system (benzene, for which HOMA = 1). researchgate.netnih.gov A HOMA value close to zero indicates a non-aromatic system with alternating single and double bonds. researchgate.net

For this compound, which has a saturated fragment in its ring, the HOMA index would be expected to be low, confirming its non-aromatic character. This index can be used to assess the stability gained from any potential, albeit limited, electron delocalization within the heterocyclic structure. mdpi.com For heterocycles, specific parameterizations of the HOMA index have been developed to better account for the different bond types present. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interaction Studies

While DFT calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in a solvent or interacting with a biological target). researcher.lifenih.gov

For this compound, MD simulations can be used to:

Study the flexibility of the thiazine ring and the transitions between different conformations.

Analyze how the molecule interacts with solvent molecules.

Investigate the binding of thiazine derivatives to biological targets, such as proteins or enzymes. researcher.life In this context, MD simulations can reveal the stability of the ligand-receptor complex, identify key hydrogen bonds and other interactions, and be used to calculate binding free energies, providing a measure of binding affinity. nih.govmdpi.com

Adsorption Mechanism Modeling (e.g., Langmuir isotherm applicability)

The adsorption mechanisms of sulfur and nitrogen-containing heterocyclic compounds, a category that includes this compound derivatives, are a subject of significant academic and industrial interest. Computational modeling, in conjunction with experimental data, is crucial for elucidating the interactions between these molecules and adsorbent surfaces.

Research into the liquid-phase adsorption of various heterocyclic sulfur and nitrogen compounds, such as quinoline (B57606), indole (B1671886), and benzothiophene, onto modified activated carbons has demonstrated the utility of adsorption isotherm models in understanding these processes. rsc.orgrsc.org Among these, the Langmuir isotherm model is frequently employed to describe the formation of a monolayer of adsorbate on a homogeneous surface. cbiore.id The model assumes that all adsorption sites are equivalent and that the ability of a molecule to adsorb at a given site is independent of the occupation of neighboring sites.

Studies on the removal of dibenzothiophene (B1670422) (DBT), quinoline (QUI), and indole (IND) from model fuels using modified activated carbon have shown that the adsorption process often follows the Langmuir isotherm model. cbiore.id This suggests that the adsorption of these and structurally similar compounds, like 1,4-thiazine derivatives, can be characterized by a maximum adsorption capacity corresponding to complete monolayer coverage. The applicability of the Langmuir model indicates a chemisorption mechanism under monolayer formation. cbiore.id

The interaction between the adsorbate and the adsorbent is influenced by various factors, including π-π stacking interactions and acid-base interactions, particularly when oxygen-containing functional groups are present on the adsorbent surface. rsc.orgrsc.org For nitrogen-containing heterocycles, these interactions can play a decisive role in the adsorption capacity and selectivity. rsc.orgrsc.org While direct computational modeling of this compound adsorption is not extensively documented, the behavior of related sulfur and nitrogen heterocycles suggests that its adsorption characteristics could be effectively modeled using the Langmuir isotherm, especially on surfaces with uniform adsorption sites.

Table 1: Applicability of Langmuir Isotherm Model for Adsorption of Heterocyclic Compounds This table is interactive and can be sorted by clicking on the headers.

Compound Adsorbent Langmuir R² Value Reference
Dibenzothiophene (DBT) Modified Activated Carbon 0.9905 cbiore.id
Quinoline (QUI) Modified Activated Carbon 0.9791 cbiore.id
Indole (IND) Modified Activated Carbon 0.9964 cbiore.id

Quantitative Structure-Activity Relationships (QSAR) within a Chemical Design Context

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern chemical design, enabling the prediction of the biological activity of compounds based on their physicochemical properties. For derivatives of this compound, particularly benzothiazines, QSAR models have been developed to elucidate the structural requirements for various biological activities.

A QSAR analysis performed on a series of tetracyclic 1,4-benzothiazines with antimicrobial activity revealed the importance of WHIM (Weighted Holistic Invariant Molecular) descriptors in explaining their biological activity. nih.gov These descriptors are based on the three-dimensional structure of the molecule and encode information about its size, shape, symmetry, and atom distribution. The development of robust and predictive multiple linear regression (MLR) models indicated a strong correlation between these structural parameters and the observed antimicrobial effects. nih.gov

In another study, novel 1,4-benzothiazine-3-one derivatives were designed and synthesized as potential anticonvulsant agents. nih.gov Computational studies, including molecular dynamics simulations and Density Functional Theory (DFT), were employed to understand the interaction of these compounds with GABA-Aergic receptors. The QSAR models developed in this context helped to establish a relationship between the physicochemical properties of the designed compounds and their in-vivo activity. nih.gov For instance, DFT studies on selected active compounds provided insights into their electronic properties, such as HOMO-LUMO energies, which are indicative of their reactivity and interaction capabilities. nih.gov

These examples underscore the power of QSAR in the rational design of new this compound derivatives with desired biological activities. By identifying the key molecular descriptors that govern a particular activity, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Table 2: Examples of QSAR Studies on Benzothiazine Derivatives This table is interactive and can be sorted by clicking on the headers.

Compound Series Biological Activity Key Findings from QSAR/Computational Studies Reference
Tetracyclic 1,4-benzothiazines Antimicrobial WHIM descriptors are dominant in describing activity. nih.gov
1,4-Benzothiazine-3-one derivatives Anticonvulsant Correlation between in-vivo activity and physicochemical properties established; DFT studies revealed electronic characteristics. nih.gov

Advanced Applications and Material Science Perspectives of 3,4 Dihydro 2h 1,4 Thiazines

Polymer and Material Chemistry Applications

The 3,4-dihydro-2H-1,4-thiazine ring system is a valuable component in the design of novel polymers and materials. Its presence can impart specific mechanical and thermal properties, contributing to the enhanced performance and durability of the resulting materials. scbt.com The incorporation of this heterocyclic structure into polymer chains can be achieved through various synthetic strategies, including the use of polymer-supported synthesis methods for dihydrothiazine derivatives. acs.org

Thiazine-containing polymers are being explored for their potential in advanced applications. For instance, polymers incorporating the related 1,3-thiazine-2-thione moiety, which contains an endocyclic dithiocarbamate (B8719985) group, have been investigated as chain transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a controlled radical polymerization technique. mdpi.com While direct studies on polymers derived exclusively from this compound are emerging, the broader class of thiazine-based polymers demonstrates significant potential in material science. scbt.comopenmedicinalchemistryjournal.com Derivatives such as this compound-3,5-dicarboxylic acid are considered promising candidates for the development of new polymers with tailored properties. ontosight.ai

Coordination Chemistry and Design of Metal-Chelating Agents

The nitrogen and sulfur heteroatoms within the this compound ring, along with potential functional groups, provide excellent coordination sites for metal ions. This has led to their exploration as versatile ligands for the design of metal-chelating agents. Thiazine (B8601807) derivatives can act as multidentate ligands, forming stable complexes with a variety of metals. nih.gov

A notable example is this compound-3,5-dicarboxylic acid, which has been identified as a potential chelating agent. ontosight.ai The carboxylic acid groups, in conjunction with the thiazine ring, can effectively bind to metal ions. The ability of these compounds to sequester heavy metal ions is of particular interest. For instance, the octadentate hydroxypyridinonate ligand, 3,4,3-LI(1,2-HOPO), has demonstrated remarkable efficacy in chelating toxic heavy metals like lead (Pb), cadmium (Cd), and tin (Sn). rsc.org While not a direct derivative of this compound, this research highlights the potential of designing polydentate ligands for heavy metal remediation. The development of thiazine-based chelators could offer new strategies for addressing environmental contamination and for the decorporation of toxic metals from biological systems.

Corrosion Inhibition in Industrial Systems

Derivatives of 3,4-dihydro-2H-1,4-benzothiazine have emerged as highly effective corrosion inhibitors, particularly for protecting mild steel in acidic environments commonly found in industrial processes. These compounds adsorb onto the metal surface, forming a protective barrier that mitigates both anodic and cathodic reactions.

Elucidation of Inhibitor-Surface Interaction Mechanisms

The inhibitory action of 3,4-dihydro-2H-1,4-benzothiazine derivatives is attributed to the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the aromatic ring. These features facilitate the adsorption of the inhibitor molecules onto the metal surface. The nitrogen and sulfur atoms can donate lone pair electrons to the vacant d-orbitals of iron atoms, while the aromatic ring can interact with the metal surface through π-electron clouds.

Studies have shown that the adsorption of these inhibitors on the steel surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. The interaction can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The effectiveness of these inhibitors is influenced by their concentration, the temperature, and the specific substituents on the benzothiazine ring.

InhibitorMetalMediumMaximum Inhibition Efficiency (%)Reference
Ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] rsc.orgnih.govthiazine-3-carboxylate (EHBT)Carbon Steel15% HCl98 google.com
2-(4-chlorophenyl)-1,4-benzothiazin-3-one (CBT)Carbon Steel15% HCl97 google.com
Ethyl 3-hydroxy-2-(p-tolyl)-3,4-dihydro-2H-benzo[b] rsc.orgnih.govthiazine-3-carboxylate (EHBT)Mild Steel2 M H3PO4>88 researchgate.net

Development of Chromophores and Optically Active Materials (e.g., Acidochromic behavior)

The extended π-systems and the presence of heteroatoms in this compound derivatives make them attractive candidates for the development of chromophores and optically active materials. Certain benzo-1,4-thiazine derivatives exhibit interesting photophysical properties, including acidochromism, where the color of the compound changes reversibly with pH.

For example, a benzo-1,4-thiazine-based cyanine (B1664457) chromophore has been reported to display reversible acidochromic behavior. nih.gov Another derivative, 3-phenyl-2H-benzo-1,4-thiazine, can transform into a green-blue chromophore in the presence of peroxides or redox-active metal ions under acidic conditions, suggesting its potential use in sensing applications. nih.gov The synthesis of optically active 1,4-thiazin-3-ones has also been achieved, opening avenues for the development of chiral materials with specific optical properties. rsc.org The ability to create such stimulus-responsive materials makes these compounds valuable for applications in sensors, smart coatings, and optical data storage. mdpi.comresearchgate.net

Role as Versatile Synthetic Intermediates in Fine Chemical Synthesis (e.g., Agrochemicals, Dyestuff Precursors)

This compound and its derivatives serve as important intermediates in the synthesis of a wide range of fine chemicals, including agrochemicals and dyestuffs. researchgate.netfishersci.dk The reactivity of the thiazine ring allows for various chemical transformations, making it a valuable scaffold for building more complex molecules.

In the field of agrochemicals, thiazine derivatives have shown promise as herbicides and fungicides. openmedicinalchemistryjournal.com For instance, a series of 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives have been synthesized and shown to exhibit good herbicidal activity. researchgate.net Some of these compounds were found to be potent inhibitors of the ACCase enzyme in Echinochloa crusgalli. researchgate.net Furthermore, certain 1,3-thiazine derivatives have demonstrated antifungal activity against rice blast caused by Magnaporthe grisea. nih.gov The synthesis of novel 3-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one derivatives bearing a hydrazone moiety, developed as potential fungicides, also underscores the importance of sulfur-containing heterocycles in agrochemical research. nih.gov

The use of this compound derivatives as precursors for dyestuffs is another significant application. The structural features of these compounds allow for the creation of various colored molecules. While specific examples of commercial dyes derived directly from the parent compound are not extensively documented in the readily available literature, the general class of thiazine dyes is well-established.

Molecular Scaffolds for Probe Development in Chemical Biology

The this compound framework provides a versatile scaffold for the design and synthesis of molecular probes for applications in chemical biology. These probes can be designed to interact with specific biological targets, such as enzymes or receptors, enabling the study of biological processes and the development of diagnostic tools.

A notable example is the discovery of (R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b] rsc.orgnih.govthiazine-6-carboxamide (ML276) as a potent and selective inhibitor of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD). nih.govacs.org This compound, identified through high-throughput screening, demonstrates the potential of the 3,4-dihydro-2H-1,4-benzothiazine scaffold in developing probes to study parasitic enzymes and for potential antimalarial drug discovery. nih.govacs.org

Furthermore, the development of fluorescent probes for detecting biologically relevant species is an active area of research. While not directly based on the this compound core, a novel ESIPT (Excited-State Intramolecular Proton Transfer) fluorescent probe based on 1,3,4-thiadiazole (B1197879) and coumarin (B35378) has been developed for the sequential detection of Cu²⁺ and H₂S, highlighting the utility of sulfur- and nitrogen-containing heterocycles in probe design. nih.gov The principles from such studies can be applied to the development of this compound-based probes for imaging and sensing applications in biological systems. mdpi.com

Future Research Directions and Outlook in 3,4 Dihydro 2h 1,4 Thiazine Chemistry

Innovation in Sustainable Synthetic Methodologies

The development of green and sustainable synthetic strategies for 3,4-dihydro-2H-1,4-thiazine and its derivatives is a paramount objective for future research. vietnamjournal.runih.govnih.govbenthamdirect.com Current methods often rely on traditional heating, which can be energy-intensive. mdpi.com Future innovations are expected to center on the expanded use of alternative energy sources and environmentally benign reaction media.

Key areas for innovation include:

Microwave-Assisted Synthesis: This technique has already shown promise in accelerating the synthesis of thiazine (B8601807) derivatives, often leading to higher yields in shorter reaction times. vietnamjournal.rumdpi.com Future work will likely focus on optimizing microwave parameters for a wider range of substrates and developing one-pot microwave-assisted multicomponent reactions. researchgate.net

Ultrasound-Assisted Synthesis: Sonication offers another energy-efficient method for promoting chemical reactions. vietnamjournal.runih.gov Research in this area will aim to explore its application in the synthesis of complex this compound derivatives and to understand the mechanistic effects of ultrasound on these reactions.

Green Solvents and Catalysts: The use of water, ionic liquids, and deep eutectic solvents as reaction media is expected to increase, reducing the reliance on volatile organic compounds. vietnamjournal.rumdpi.com Furthermore, the development of reusable and non-toxic catalysts, including biocatalysts and nanoparticle-based catalysts, will be a significant focus. vietnamjournal.rumdpi.com For instance, the use of K2CO3 in an ethanol/water mixture has been demonstrated as a green approach. mdpi.com

Solvent-Free Conditions: Grinding techniques and reactions under solvent-free conditions represent the pinnacle of green synthesis. mdpi.com Expanding the scope of solvent-free reactions for the synthesis of 3,4-dihydro-2H-1,4-thiazines will be a key challenge and a significant step towards truly sustainable chemical manufacturing.

These sustainable methods are not only environmentally beneficial but also have the potential to simplify chemical manufacturing processes and enable novel reactions with minimal by-products. vietnamjournal.runih.gov

Discovery of Novel Reactivity and Unprecedented Transformations

While the synthesis of the this compound core is well-established, the full extent of its reactivity remains to be explored. Future research will undoubtedly uncover novel reactions and unprecedented transformations of this heterocyclic system, leading to the creation of new molecular architectures.

Promising avenues for exploration include:

Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot, known as domino or cascade reactions, offers a highly efficient way to build molecular complexity. A catalyst-free [3+3] annulation of pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines has been developed for the synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines, proceeding through a domino SN2 ring-opening/N-Michael addition cyclization/retro-Michael addition/Py extrusion sequence. rsc.org

Ring Expansions and Rearrangements: The dihydrothiazine ring can potentially undergo rearrangements to form larger heterocyclic systems, such as the dihydro-1,4-thiazepine. nih.gov For instance, rearrangements involving 1,3-sulphur migrations in dihydro-1,4-thiazine derivatives have been observed. rsc.org

Reactions at the Sulfur and Nitrogen Atoms: The sulfur atom can be oxidized to form sulfoxides and sulfones, which can have interesting biological properties. rsc.orgevitachem.com The nitrogen atom can be a site for various substitutions and cyclization reactions.

Unprecedented Cyclizations: The development of novel methods for constructing the dihydrothiazine ring or for its subsequent elaboration will continue to be an active area of research. This includes the exploration of new starting materials and reaction conditions that could lead to unexpected and valuable chemical transformations. researchgate.net

The discovery of such novel reactivity will not only expand the synthetic chemist's toolbox but also provide access to a wider range of structurally diverse molecules for various applications.

Integration of Advanced Computational Approaches for Rational Design

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. In the context of this compound chemistry, advanced computational approaches will play a crucial role in the rational design of new derivatives with desired properties.

Future computational studies will likely focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: 2D- and 3D-QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.govresearchgate.net This allows for the in silico screening of virtual libraries of compounds and the identification of promising candidates for synthesis and testing.

Molecular Docking Simulations: These simulations can predict the binding modes and affinities of this compound derivatives with biological targets such as enzymes and receptors. nih.govactascientific.com This information is vital for understanding the mechanism of action and for designing more potent and selective inhibitors.

ADMET Predictions: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential for the early-stage evaluation of drug candidates. nih.govresearchgate.net This helps to identify compounds with favorable pharmacokinetic profiles and to avoid costly late-stage failures in drug development.

Density Functional Theory (DFT) Calculations: DFT calculations can be used to investigate the electronic structure, reactivity, and reaction mechanisms of this compound derivatives. mdpi.comresearchgate.net This fundamental understanding can guide the design of new synthetic routes and the prediction of novel reactivity. For example, DFT calculations have been used to study the frontier molecular orbitals (HOMO and LUMO) of thiazine isomers to understand their relative stability and reactivity. nanobioletters.com

The integration of these computational methods will accelerate the discovery and development of new this compound-based compounds for a variety of applications.

Rational Design of Highly Functionalized Derivatives for Targeted Chemical Applications

The future of this compound chemistry lies in the ability to rationally design and synthesize highly functionalized derivatives with tailored properties for specific applications. This requires a deep understanding of structure-activity relationships and the development of versatile synthetic methodologies.

Key areas for the rational design of functionalized derivatives include:

Combinatorial Chemistry and Parallel Synthesis: These techniques allow for the rapid generation of large libraries of related compounds, which can be screened for desired activities. nih.gov This approach is particularly useful for lead discovery and optimization in drug development.

Synthesis of Highly Substituted Scaffolds: The development of methods to introduce a variety of substituents at different positions of the this compound ring is crucial for fine-tuning the properties of the resulting molecules. rsc.orgresearchgate.net

Scaffold Hopping and Bioisosteric Replacement: These strategies involve replacing the this compound core with other heterocyclic systems or modifying its substituents to improve potency, selectivity, or pharmacokinetic properties. nih.gov

Design of Targeted Probes and Materials: Functionalized this compound derivatives can be designed as fluorescent probes for biological imaging or as building blocks for novel materials with specific electronic or optical properties.

The ability to rationally design and synthesize these highly functionalized derivatives will be a key driver of innovation in fields ranging from medicinal chemistry to materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.